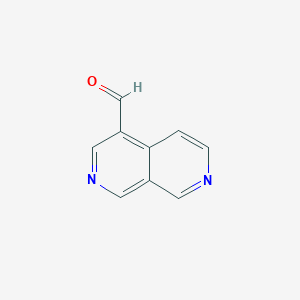

2,7-Naphthyridine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGSMBPOIFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467174 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-40-2 | |

| Record name | 2,7-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,7 Naphthyridine 4 Carbaldehyde and Its Derivatives

Strategies for Constructing the 2,7-Naphthyridine (B1199556) Core with Aldehyde Functionality

The construction of the 2,7-naphthyridine nucleus, particularly with an aldehyde group at the 4-position, can be achieved through several distinct synthetic routes. These methods often involve the strategic formation of the two fused pyridine (B92270) rings from a variety of starting materials. benthamdirect.comsciencegate.app

Cyclocondensation and intramolecular cyclization reactions represent the most prevalent methods for assembling the 2,7-naphthyridine scaffold. benthamdirect.comsciencegate.app These strategies typically involve the formation of one or both pyridine rings in the final steps of the synthesis.

A notable example is a microwave-assisted condensation method for synthesizing 2,7-naphthyridine-4-carbaldehyde directly. This procedure involves the reaction of an indole-3-acetonitrile (B3204565) derivative with an isoquinoline-carboxaldehyde derivative in the presence of a base, such as sodium methoxide, under microwave irradiation. While this method is rapid, the reported yield is modest.

Intramolecular cyclization of specifically designed precursors is another powerful tool. For instance, alkynylheteroaromatic substrates that have a tethered cyano group can undergo base-mediated intramolecular cyclization to form fused pyridoheterocycles, which can be precursors to or derivatives of the 2,7-naphthyridine system. nih.gov Similarly, cyclocondensation reactions can be used to build additional rings onto an existing 2,7-naphthyridine core, as seen in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives from a thieno[2,3-c] researchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridine precursor using formamide. arkat-usa.org

A multi-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the natural product lophocladine A. These intermediates can then be oxidized to the corresponding naphthyridones. acs.org

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Microwave-assisted Condensation | Indole-3-acetonitrile derivative, Isoquinoline-carboxaldehyde derivative | Sodium methoxide, Methanol, Microwave 95°C, 8.5 min | This compound | 24% | |

| Intramolecular Cyclization | Alkynylheteroaromatic substrate with tethered cyano group | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Fused Pyridoheterocycle | Varies | nih.gov |

| Cyclocondensation | Thieno[2,3-c] researchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridine, Formamide | Reflux | Thieno[3,2-d]pyrimidine derivative | 74% | arkat-usa.org |

| Three-component Reaction | Aldehydes, Amines, 2-Pyridones | N/A | Dihydro-2,7-naphthyridine-1-ones | Good | acs.org |

Although less common than methods starting with cyclic precursors, the direct formation of the 2,7-naphthyridine ring system from acyclic compounds is a viable strategy. thieme-connect.de This approach involves the simultaneous or sequential formation of both pyridine rings from non-cyclic starting materials. sciencegate.app

A significant example is the synthesis of this compound from simple aliphatic tertiary alcohols. The reaction of tert-butanol (B103910) with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) followed by treatment with ammonium (B1175870) acetate (B1210297) yields the target aldehyde. rsc.org This method involves multiple iminoalkylation steps followed by a cyclization induced by ammonium acetate. rsc.org A similar reaction using 2-methylbutan-2-ol produces 5-methyl acs.orgnaphthyridine-4-carbaldehyde. rsc.org

| Starting Material | Reagents | Key Intermediate | Final Product | Yield | Reference |

| tert-Butanol | 1. Vilsmeier reagent (POCl₃, DMF); 2. Ammonium acetate | Tris(iminium) salt | This compound | 18% | rsc.org |

| 2-Methylbutan-2-ol | 1. Vilsmeier reagent (POCl₃, DMF); 2. Ammonium acetate | N/A | 5-Methyl acs.orgnaphthyridine-4-carbaldehyde | 11% | rsc.org |

Quinoline (B57606) derivatives can serve as effective precursors for the synthesis of tricyclic systems containing the 2,7-naphthyridine core, such as benzo[c] acs.orgnaphthyridines and benzo[f] acs.orgnaphthyridines. sciencegate.appniscpr.res.in

One such method involves the reaction of 2-chloro-3-formyl quinolines with glycine (B1666218) ethyl ester hydrochloride. The resulting imine intermediate can then be cyclized using either concentrated sulfuric acid or Dowtherm A at high temperatures to furnish 1-hydroxy-5-chloro-benzo[f] acs.orgnaphthyridines. niscpr.res.in An efficient one-pot method has also been developed for synthesizing functionalized quinolines and tetrahydronaphthyridines based on the photo-Fries rearrangement of p-substituted anilides, which react in situ with acetylenic Michael acceptors. acs.org

| Quinoline Precursor | Reagents | Conditions | Product Type | Reference |

| 2-Chloro-3-formyl quinoline | 1. Glycine ethyl ester hydrochloride, Triethylamine; 2. H₂SO₄ or Dowtherm A | 1. N/A; 2. Heat (100°C or 256°C) | 1-Hydroxy-5-chloro-benzo[f] acs.orgnaphthyridine | niscpr.res.in |

| p-Substituted anilide | Acetylenic Michael acceptors (e.g., DMAD) | Photo-Fries rearrangement | Functionalized quinoline/tetrahydronaphthyridine | acs.org |

The use of pyridine derivatives is the most common and versatile approach for constructing the 2,7-naphthyridine skeleton, primarily through cyclocondensation or intramolecular cyclization reactions. researchgate.netbenthamdirect.comsciencegate.app These methods build the second pyridine ring onto a pre-existing one.

For example, a three-component reaction involving an aldehyde, an amine, and a substituted 2-pyridone can generate analogs of the marine alkaloid lophocladine A, which features a 2,7-naphthyridin-1-one core. acs.org Another strategy involves the reaction of 2,6-diaminopyridine (B39239) with trifluoromethyl-containing enones to produce 2-amino-1,8-naphthyridines, which are isomeric to 2,7-naphthyridines but highlight the general principle of using pyridine precursors. mdpi.com

Rearrangement reactions provide an alternative pathway to the 2,7-naphthyridine core. researchgate.netsciencegate.app These can include skeletal rearrangements where one heterocyclic system is converted into another. The 2,7-naphthyridine scaffold has been synthesized via the rearrangement of systems like pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. benthamdirect.com

A notable example is the Smiles rearrangement, which has been successfully applied within the 2,7-naphthyridine series for the first time to synthesize 1-amino-3-oxo-2,7-naphthyridines. researchgate.netmdpi.com This reaction proceeds from 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com Furthermore, a photo-Fries rearrangement of anilides derived from β-alanine has been shown to enable the assembly of a naphthyridine nucleus. acs.org Studies on the rearrangement of 1,3-diamino-2,7-naphthyridines have also been conducted, showing that the reaction is influenced by steric factors. mdpi.comnih.gov

Advanced Synthetic Transformations Involving the Carbaldehyde Group

The carbaldehyde group at the 4-position of the 2,7-naphthyridine ring is a versatile functional handle that can be used for a variety of synthetic transformations. This allows for the elaboration of the core structure into more complex molecules.

The aldehyde can undergo standard functional group interconversions. For example, it can be oxidized to the corresponding 2,7-naphthyridine-4-carboxylic acid or reduced to the 2,7-naphthyridine-4-methanol.

Furthermore, the aldehyde group serves as a key electrophilic site for carbon-carbon bond-forming reactions. It can participate in nucleophilic additions and cyclization reactions, making this compound a valuable building block for creating a diverse range of derivatives.

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | 2,7-Naphthyridine-4-carboxylic acid | |

| Reduction | Reducing agents (e.g., NaBH₄) | 2,7-Naphthyridine-4-methanol | |

| Nucleophilic Addition | Various nucleophiles | Alkylated or functionalized naphthyridines | |

| Cyclization | Appropriate bifunctional reagents | Fused heterocyclic systems |

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities. These interconversions are crucial for the synthesis of diverse derivatives. Common transformations include the oxidation of the aldehyde to a carboxylic acid and its reduction to an alcohol.

Table 1: Functional Group Interconversions of the Aldehyde Moiety in this compound

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2,7-Naphthyridine-4-carboxylic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2,7-Naphthyridin-4-yl)methanol |

This table summarizes common functional group interconversions of the aldehyde moiety.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogs of this compound is critical for developing compounds with specific biological activities. One notable example is the synthesis of lophocladines A and B, which are marine alkaloids containing a 2,7-naphthyridine core. acs.org While the direct stereoselective synthesis of the aldehyde itself is not extensively detailed, the synthesis of its chiral derivatives often involves the use of chiral auxiliaries or catalysts.

For instance, the metalation of 4-bromobenzo[c] beilstein-journals.orgnih.govnaphthyridine followed by quenching with aldehydes leads to the formation of racemic secondary alcohols. beilstein-journals.org Achieving stereoselectivity in such reactions would require the use of chiral ligands or catalysts to control the facial selectivity of the nucleophilic attack on the aldehyde.

Metal-Catalyzed and Organocatalyzed Approaches for Functionalization

Metal-catalyzed and organocatalyzed reactions are powerful tools for the functionalization of the 2,7-naphthyridine scaffold. These methods offer efficient and selective ways to introduce various substituents onto the heterocyclic core.

Metal-Catalyzed Functionalization:

Palladium- and cobalt-catalyzed cross-coupling reactions are widely used for the functionalization of halogenated 2,7-naphthyridines. For example, cobalt-catalyzed cross-couplings of chloronaphthyridines with alkyl and aryl Grignard reagents proceed efficiently. nih.gov A stepwise, regioselective functionalization of 1-chloro-4-iodo-2,7-naphthyridine has been achieved through successive palladium-catalyzed Negishi and cobalt-catalyzed cross-coupling reactions. nih.govacs.org

Direct ring metalation is another important strategy. For example, 4-bromobenzo[c] beilstein-journals.orgnih.govnaphthyridine undergoes regioselective metalation at the C-5 position using TMPMgCl∙LiCl, and the resulting organometallic intermediate can be trapped with various electrophiles to yield 5-substituted products. beilstein-journals.orgd-nb.info Iron-catalyzed cross-coupling reactions of lithiated 2,7-naphthyridines have also been reported. researchgate.net

Organocatalyzed Functionalization:

Organocatalysis provides a metal-free alternative for the synthesis of functionalized 2,7-naphthyridine derivatives. For instance, a DMAP-promoted [4+2]/[3+3] annulation domino reaction has been developed to construct complex fused beilstein-journals.orgnih.govnaphthyridine frameworks. researchgate.net Additionally, visible light photoredox catalysis using organic dyes like Rose Bengal has been employed for the α-functionalization of tertiary amines, a reaction type that can be applied to the synthesis of complex molecules containing the 2,7-naphthyridine core. acs.org

Table 2: Examples of Metal-Catalyzed and Organocatalyzed Reactions for 2,7-Naphthyridine Functionalization

| Catalyst/Reagent | Reaction Type | Substrate | Product | Reference(s) |

| CoCl₂ | Cross-coupling | Chloro-2,7-naphthyridines and Grignard reagents | Alkylated/Arylated 2,7-naphthyridines | nih.gov |

| Pd(0) / Co(II) | Stepwise Cross-coupling | 1-Chloro-4-iodo-2,7-naphthyridine | 1,4-Diarylated 2,7-naphthyridine | nih.govacs.org |

| TMPMgCl∙LiCl | Direct Metalation | 4-Bromobenzo[c] beilstein-journals.orgnih.govnaphthyridine | 5-Substituted-4-bromobenzo[c] beilstein-journals.orgnih.govnaphthyridines | beilstein-journals.orgd-nb.info |

| DMAP | Annulation Cascade | o-Acylamino-aryl MBH carbonates and α,β-unsaturated imines | Fused beilstein-journals.orgnih.govnaphthyridine skeletons | researchgate.net |

This table highlights selected catalytic methods for the functionalization of the 2,7-naphthyridine ring system.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 2,7-naphthyridines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-assisted synthesis has been utilized for the preparation of this compound, offering a significant reduction in reaction time compared to conventional heating. Another green approach involves catalyst-free, microwave-assisted domino reactions in water for the synthesis of fused naphthyridine derivatives. bohrium.com Furthermore, the use of visible light photoredox catalysis with organic dyes represents a more sustainable alternative to metal-catalyzed transformations. acs.org

Precursor Synthesis and Intermediate Chemistry Relevant to this compound

The synthesis of this compound often relies on the preparation of key precursors and intermediates, which are then elaborated to the final product.

Synthesis of Halogenated Naphthyridine Intermediates

Halogenated naphthyridines are crucial intermediates as the halogen atoms serve as handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. The synthesis of these intermediates often involves direct halogenation of the naphthyridine core or multi-step sequences starting from simpler building blocks.

For example, 1-chloro-4-iodo-2,7-naphthyridine is a key intermediate that can be selectively functionalized at the iodo- and chloro-positions. nih.govacs.orgcymitquimica.com The synthesis of such mixed halogenated naphthyridines allows for programmed, stepwise introduction of different substituents. The synthesis of 1,3-diamino- and 1-amino-3-oxo-2,7-naphthyridines often starts from chlorinated precursors like 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. nih.gov

Preparation of Amino- and Hydroxymethyl-Naphthyridine Aldehyde Precursors

Amino- and hydroxymethyl-substituted naphthyridines can serve as precursors to the corresponding aldehydes. For instance, the oxidation of a hydroxymethyl group at the 4-position of the 2,7-naphthyridine ring would yield this compound. An example of a related transformation is the oxidation of 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine to the corresponding aldehyde. researchgate.net Similarly, an amino group can be converted to an aldehyde through various methods, although direct conversion is less common than oxidation of an alcohol. The synthesis of 1-amino-3-oxo-2,7-naphthyridines has been reported, which are important precursors for further derivatization. nih.gov

Iii. Medicinal Chemistry and Biological Activity of 2,7 Naphthyridine 4 Carbaldehyde Analogues

Broad-Spectrum Pharmacological Potential of Naphthyridine Derivatives

Derivatives of 2,7-naphthyridine (B1199556) have demonstrated a wide array of pharmacological effects, establishing them as versatile structures in drug discovery. benthamdirect.comsciencegate.app These compounds have been reported to possess antitumor, antimicrobial, analgesic (pain-relieving), and anticonvulsant properties. benthamdirect.comsciencegate.appresearchgate.net The inherent biological activity of the 2,7-naphthyridine core has driven extensive research into the synthesis of new analogues with enhanced or novel therapeutic applications. benthamdirect.comresearchgate.net

The pharmacological scope of naphthyridine derivatives extends to various other therapeutic areas. Studies have revealed their potential in treating inflammatory diseases, and their fluorescent properties have led to investigations into their use as biological probes. ontosight.ai Furthermore, some derivatives have shown promise as inhibitors of various enzymes and kinases, highlighting their potential for targeted therapies. researchgate.net The broad-spectrum activity also includes antiviral and neurotropic effects. sciencegate.appresearchgate.net

Investigations into Specific Biological Targets and Mechanisms

Antimicrobial Activity and DNA Gyrase/Topoisomerase IV Inhibition

A significant area of investigation for naphthyridine derivatives has been their antimicrobial activity. benthamdirect.comsciencegate.app A key mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov

Nalidixic acid, a pioneering antibiotic, is a classic example of a 1,8-naphthyridine (B1210474) derivative that functions by inhibiting the A subunit of bacterial DNA gyrase. nih.gov While not a 2,7-naphthyridine, its mechanism has inspired the development of a wide range of related compounds. Newer generations of fluoroquinolone antibiotics, which often incorporate a naphthyridine core, also target these enzymes. nih.gov For instance, enoxacin, a 1,8-naphthyridine derivative, effectively blocks bacterial DNA replication by binding to DNA gyrase. nih.gov

Research has shown that specific structural modifications to the naphthyridine scaffold can enhance antimicrobial potency. For example, the introduction of a bromine atom at the C-6 position of certain 7-methyl-1,8-naphthyridinone derivatives was found to increase their antibacterial activity. nih.gov

Table 1: Examples of Naphthyridine Derivatives with Antimicrobial Activity

| Compound | Target Organism(s) | Mechanism of Action | Reference |

| Nalidixic acid | Gram-negative bacteria | Inhibits DNA gyrase subunit A | nih.gov |

| Enoxacin | Gram-positive and Gram-negative bacteria | Inhibits DNA gyrase | nih.gov |

| Gemifloxacin | Gram-positive bacteria | Inhibits DNA gyrase and topoisomerase IV | nih.gov |

| Trovafloxacin | Broad spectrum | Inhibits topoisomerase IV and DNA synthesis | nih.gov |

| Brominated 7-methyl-1,8-naphthyridinone derivatives | B. subtilis resistant strains | DNA gyrase inhibition | nih.gov |

Anticancer and Antitumor Properties

The 2,7-naphthyridine scaffold is a prominent feature in many compounds with significant anticancer and antitumor activity. benthamdirect.comresearchgate.net These derivatives exert their cytotoxic effects through various mechanisms, including DNA interaction and the inhibition of enzymes crucial for cancer cell proliferation. ontosight.aiontosight.ai

Naturally occurring naphthyridine alkaloids have demonstrated notable anticancer properties. For example, aaptamine (B1664758), a benzo[de] nih.govresearchgate.netnaphthyridine, has shown cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia. nih.gov Similarly, certain derivatives of eupolauridine, an indeno[1,2,3-ij] benthamdirect.commdpi.comnaphthyridine, have displayed activity against human ovarian and non-small-cell lung cancer cell lines. nih.gov

Synthetic 2,7-naphthyridine derivatives have also been developed as potent anticancer agents. Some have been investigated as inhibitors of kinases, which are enzymes often overactive in cancer cells. ontosight.ai For instance, novel 2,7-naphthyridine compounds have been identified as inhibitors of MASTL kinase, a potential target for cancer therapy. researchgate.net Furthermore, derivatives of 1,8-naphthyridine have been explored as topoisomerase II inhibitors and angiogenesis inhibitors. ekb.egekb.eg

Table 2: Examples of Naphthyridine Derivatives with Anticancer Activity

| Compound/Derivative | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference |

| Aaptamine | H1299, A549 (non-small cell lung cancer), HeLa (cervical), CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | nih.gov |

| Eupolauridine N-oxide | Human ovarian cancer, non-small-cell lung cancer | Antitumor activity | nih.gov |

| Suberitine derivatives | P388 (leukemia) | Cytotoxicity | mdpi.com |

| 1-Methoxycanthin-6-one | --- | Induces cellular apoptosis | mdpi.com |

| Voreloxin | Acute myeloid leukemia | Topoisomerase II inhibition | ekb.eg |

| 2,7-Naphthyridone derivatives | --- | MET/AXL kinase inhibition | acs.org |

Antiviral Activity

Certain naphthyridine derivatives have shown potential as antiviral agents. researchgate.netontosight.ai Research has indicated that these compounds can interfere with viral replication processes. mdpi.com

A notable example is the natural product aaptamine, which has been reported to exhibit antiviral activity against the Human Immunodeficiency Virus (HIV-1). nih.govmdpi.com Another naturally derived 1,5-naphthyridine (B1222797) alkaloid, 1-methoxycanthin-6-one, has also demonstrated anti-HIV effects. mdpi.com The exploration of pyrrolo[3,4-c]pyridine derivatives, which can be used to synthesize 2,7-naphthyridines, has also revealed antiviral activities. sciencegate.app

Enzyme and Kinase Inhibition Studies

A significant focus of medicinal chemistry research on 2,7-naphthyridine analogues has been their ability to act as potent and selective inhibitors of various enzymes and kinases. researchgate.net This inhibitory activity is often central to their therapeutic effects, particularly in cancer and inflammatory diseases. ontosight.aimdpi.com

Several studies have identified 2,7-naphthyridine derivatives as inhibitors of specific kinases involved in cell signaling pathways. For example, researchers have discovered 2,7-naphthyridone-based molecules that selectively inhibit MET and AXL kinases, which are implicated in cancer progression. acs.org Other research has led to the development of 2,7-naphthyridine compounds as inhibitors of MASTL kinase. researchgate.net

Furthermore, 2,7-naphthyridine derivatives have been designed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes. nih.gov One such derivative, T-0156, demonstrated potent PDE5 inhibition and was investigated for its potential in treating erectile dysfunction. nih.gov The ability of these compounds to be tailored for specific enzyme targets highlights the versatility of the 2,7-naphthyridine scaffold in drug design. ontosight.aimdpi.com

Neurotropic and Neurological Disorder Research

Derivatives of 2,7-naphthyridine have shown significant potential for the treatment of neurological disorders, exhibiting a range of neurotropic activities. researchgate.netnih.gov These compounds have been investigated for their anticonvulsant, anti-anxiety, and antidepressant effects. nih.govresearchgate.net

Specifically, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and related compounds have demonstrated high anticonvulsant activity in preclinical models, in some cases surpassing the efficacy of established antiepileptic drugs like ethosuximide. nih.govresearchgate.net The mechanism of action for some of these neurotropic effects is believed to involve interaction with key receptors in the central nervous system, such as GABAA receptors, serotonin (B10506) transporters (SERT), and 5-HT1A receptors. researchgate.net

Naturally occurring naphthyridine alkaloids have also been found to possess neurotropic properties. For instance, aaptamine has been shown to selectively inhibit monoamine oxidase A (MAO-A), an enzyme linked to depression. nih.govmdpi.com Additionally, certain benzo[f] benthamdirect.commdpi.comnaphthyridine alkaloids have exhibited antianxiety and antidepressant activity. mdpi.com The diverse neuropharmacological profile of 2,7-naphthyridine derivatives makes them promising candidates for the development of new therapies for a variety of neurological and psychiatric conditions. ontosight.airesearchgate.net

Immunomodulatory Effects

The immune system's intricate network of checkpoints is crucial for maintaining self-tolerance and preventing autoimmunity. However, cancer cells can exploit these checkpoints to evade immune destruction. One such critical pathway involves the programmed cell death protein 1 (PD-1) receptor and its ligand, PD-L1. google.com The modulation of this interaction is a key strategy in cancer immunotherapy.

Derivatives of the 2,7-naphthyridine scaffold have been identified as potential immunomodulators. google.com Specific compounds containing the 2,7-naphthyridine core are disclosed in patent literature as agents capable of modulating the PD-1/PD-L1 protein-protein interaction, highlighting their potential use in treating diseases where the immune system plays a critical role, such as cancer. google.com While the broader naphthyridine class has shown various immunomodulatory activities—for instance, canthin-6-one, a 1,5-naphthyridine alkaloid, was found to reduce pro-inflammatory mediators in models of colitis—the focus on the 2,7-isomer for checkpoint inhibition showcases its specific potential in immuno-oncology. nih.govresearchgate.net

Anti-inflammatory and Analgesic Applications

Naphthyridine derivatives have been widely investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.govresearchgate.net For example, certain 1,7-naphthyridine (B1217170) derivatives have been found to possess strong anti-inflammatory and analgesic effects, making them useful for conditions like arthritis. google.com Similarly, a series of 5-amino acs.orgnih.govchemrxiv.orgtriazolo[4,3-a] acs.orgnih.govnaphthyridine-6-carboxamide derivatives exhibited very potent anti-inflammatory activity in vivo, while structurally related 5-aminoimidazo[1,2-a] acs.orgnih.govnaphthyridine-6-carboxamides showed notable analgesic properties. nih.gov

The anti-inflammatory potential of the 2,7-naphthyridine scaffold is often linked to its ability to inhibit specific protein kinases involved in inflammatory signaling pathways. Inhibition of Casein Kinase 2 (CK2), for example, has been investigated as a therapeutic strategy for neuroinflammation. nih.govchemrxiv.org Given that potent and selective CK2 inhibitors have been developed from the naphthyridine chemotype, this suggests a mechanism through which 2,7-naphthyridine analogues could exert anti-inflammatory effects. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies on 2,7-Naphthyridine-4-carbaldehyde Scaffolds

Influence of Substituent Patterns on Biological Efficacy

The biological activity of naphthyridine derivatives is highly dependent on the substitution patterns around the core scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets.

For instance, in a study of 2-phenyl-2,7-naphthyridinone derivatives as inhibitors of c-Kit and VEGFR-2 kinases, modifications at the 2-phenyl group and the 8-position were explored. mdpi.com The results indicated that these compounds generally lacked significant MET inhibitory activity but showed varying levels of inhibition against c-Kit and VEGFR-2, depending on the substituents. mdpi.com

In a different series, based on a 1,7-naphthyridine scaffold designed as SOS1 inhibitors, SAR exploration at the C6 position was conducted. nih.gov It was noted that C-linked cyclic substituents were better tolerated on the naphthyridine scaffold compared to a quinoline (B57606) scaffold, a difference attributed to the better alignment of the substituent with the naphthyridine ring due to the 7-N atom. nih.gov

Another study on 2-amino-1,8-naphthyridines demonstrated that the introduction of methyl groups to the naphthyridine ring significantly enhanced the binding affinity for a cytosine base opposite an abasic site in DNA duplexes. nih.gov The binding affinity increased with the number of methyl groups, indicating that even simple alkyl substitutions can have a profound impact on molecular recognition and biological efficacy. nih.gov This enhancement was attributed to a reduction in the loss of binding entropy upon ligand binding. nih.gov

These examples underscore the principle that the biological efficacy of the this compound scaffold can be finely tuned by strategic placement of various functional groups, influencing factors like target binding affinity, selectivity, and pharmacokinetic properties.

Design of Chemical Probes based on this compound

Chemical probes are essential tools for dissecting complex biological pathways. scispace.com The naphthyridine scaffold has proven to be an excellent starting point for developing such probes. A notable example is the development of a highly potent and selective chemical probe for Casein Kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase implicated in diseases like cancer and neuroinflammation. acs.orgnih.govchemrxiv.org

Starting from the known naphthyridine-based CK2 inhibitor silmitasertib (B1669362) (CX-4945), researchers synthesized and characterized a series of analogues to improve potency and, crucially, selectivity across the kinome. acs.org This effort led to the discovery of a compound, referred to as compound 2 in the study, which selectively inhibits CK2α and CK2α' with high potency. acs.orgnih.gov

A key aspect of this work was the rational design of a negative control compound. By analyzing co-crystal structures, the researchers identified a nitrogen atom in the naphthyridine ring as critical for hinge-binding in the kinase's active site. acs.orgnih.gov They synthesized a corresponding analogue, compound 7 , where this nitrogen was replaced by a carbon. nih.gov As predicted, this structurally similar compound did not bind to CK2, making it an ideal negative control to validate the on-target effects of the chemical probe in biological experiments. acs.orgnih.govresearchgate.net This work provides a clear blueprint for how the this compound scaffold can be systematically modified to create sophisticated chemical tools for biological research.

| Compound | Key Structural Feature | CK2α Binding (NanoBRET) | CK2α' Binding (NanoBRET) | Kinome-wide Selectivity |

|---|---|---|---|---|

| Probe Compound (2) | Hinge-binding Nitrogen Present | Potent Inhibitor | Potent Inhibitor | High |

| Negative Control (7) | Hinge-binding Nitrogen Replaced by Carbon | No binding up to 10 µM | No binding up to 10 µM | Excellent |

Computational Chemistry in Drug Discovery and Development for this compound Derivatives

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable in modern drug discovery, providing insights into ligand-receptor interactions at an atomic level. These methods have been applied to understand and guide the development of naphthyridine-based compounds.

Molecular docking studies were performed to elucidate the structure-activity relationships of 2-phenyl-2,7-naphthyridinone derivatives as kinase inhibitors. mdpi.com These simulations help rationalize why certain substituents enhance binding affinity while others diminish it, guiding the design of more potent analogues.

In a study on novel naphthyridine derivatives as Cyclin-Dependent Kinase 8 (CDK8) inhibitors, molecular docking and MD simulations were used to explore the binding mode between the ligands and the receptor. nih.gov The results revealed that hydrogen bond interactions with the side chain of a lysine (B10760008) residue (LYS52) in the active site were critical for the activity of these compounds. nih.gov Furthermore, the analysis suggested that introducing a fluorine atom to the amino naphthyridine ring could enhance molecular activity. nih.gov

MD simulations also serve to assess the stability of binding modes predicted by docking. For a 1,8-naphthyridine hybrid, a 100 ns MD simulation confirmed that the compound maintained a stable and efficient binding conformation within the target protein, supporting its potential as an effective agent. researchgate.net These computational approaches not only provide a rationale for observed biological data but also enable the predictive design of new this compound derivatives with improved therapeutic potential.

Prediction of Biological Interactions and Binding Affinities

The 2,7-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications. While specific molecular docking and binding affinity predictions for this compound are not extensively detailed in publicly available research, the interactions of the broader naphthyridine class provide insights into its potential biological targets.

Derivatives of the parent 2,7-naphthyridine structure are noted for their potential as anticancer agents. For instance, benzo[c] osaka-u.ac.jpnaphthyridine derivatives have been identified as potential kinase inhibitors, which are crucial in treating various proliferative disorders. google.com The core structure of naphthyridines, being electron-deficient, shows a propensity to interact with the ATP-binding pockets of kinases. Molecular docking simulations on related isomers, such as 8-chloro-1,7-naphthyridine-3-carbaldehyde, predict the formation of key hydrogen bonds with the kinase hinge region, for example, involving the aldehyde oxygen and backbone amino acids of the enzyme.

Furthermore, various naphthyridine derivatives have been synthesized and evaluated for their ability to bind to nucleic acids. Dimers of 2-amino-1,8-naphthyridine, a related isomer, have shown varying binding affinities for specific cytosine-rich DNA and RNA sequences. osaka-u.ac.jp The binding is influenced by the hydrogen bonding patterns and the spatial arrangement of the heterocyclic rings. osaka-u.ac.jp Although these studies are on different isomers, they highlight the potential of the naphthyridine core to engage in specific interactions with biological macromolecules, a principle that likely extends to the 2,7-naphthyridine scaffold. The introduction of functional groups, such as a carbaldehyde, provides a handle for further synthetic modification to optimize these binding affinities.

DFT Studies for Electronic and Optical Properties

Density Functional Theory (DFT) has been employed to investigate the electronic and optical properties of 2,7-naphthyridine derivatives, revealing their potential for applications in materials science, particularly in non-linear optics (NLO).

Research into a series of push-pull 2,7-naphthyridine chromophores has utilized DFT and Time-Dependent Density Functional Theory (TD-DFT) to calculate their NLO parameters. rsc.org These studies demonstrate that compared to the parent 2,7-naphthyridine, derivatives with donor and acceptor groups exhibit smaller HOMO-LUMO energy gaps and consequently higher values for non-linear optical parameters. rsc.org The energy gap, a critical parameter for determining molecular reactivity and stability, can be effectively tuned by substitution and by the solvent environment, which has significant implications for designing materials with specific NLO properties. rsc.org

The electronic absorption spectra simulated for these derivatives show that extending the substitution on the 2,7-naphthyridine core leads to a red shift in the peak absorption wavelength. rsc.org Analysis of the frontier molecular orbitals (FMOs) provides insight into the charge transfer characteristics of these molecules upon excitation. rsc.org

Detailed calculations on designed 2,7-naphthyridine derivatives (labeled N1-N10) have quantified various electronic and optical properties, as summarized in the tables below.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| N (Parent) | -6.85 | -1.39 | 5.46 | 2.10 |

| N1 | -5.69 | -2.25 | 3.44 | 7.45 |

| N2 | -5.54 | -2.43 | 3.11 | 9.03 |

| N3 | -5.46 | -2.49 | 2.97 | 9.71 |

| N4 | -5.42 | -2.52 | 2.90 | 10.10 |

| N5 | -5.38 | -2.55 | 2.83 | 10.47 |

Data sourced from a DFT study on 2,7-naphthyridine derivatives. rsc.org

| Compound | βtot (static) (x 10-30 esu) | βtot (dynamic, 1064 nm) (x 10-30 esu) | βtot (dynamic, 1907 nm) (x 10-30 esu) |

|---|---|---|---|

| N (Parent) | 1.08 | 1.21 | 1.52 |

| N1 | 40.94 | 50.62 | 75.46 |

| N2 | 84.15 | 108.01 | 175.76 |

| N3 | 117.70 | 154.51 | 263.85 |

| N4 | 142.11 | 188.82 | 333.14 |

| N5 | 168.17 | 226.78 | 410.60 |

Data sourced from a DFT study on 2,7-naphthyridine derivatives. rsc.org

These theoretical studies highlight the tunability of the electronic and NLO properties of the 2,7-naphthyridine scaffold through chemical modification, underscoring its potential in the development of advanced optical materials. rsc.org The dynamic hyperpolarizability values, which are crucial for applications like electro-optic switching and second harmonic generation, show a significant increase from the static value and are enhanced further at different dispersion frequencies. rsc.org

Iv. Advanced Applications and Future Directions for 2,7 Naphthyridine 4 Carbaldehyde Research

Role in Synthetic Receptors and Supramolecular Chemistry

The rigid, planar structure and the presence of multiple nitrogen atoms make the 2,7-naphthyridine (B1199556) core an excellent candidate for constructing synthetic receptors and complex supramolecular assemblies. The carbaldehyde function on this scaffold serves as a versatile anchor for building larger, more intricate host molecules.

Detailed research findings indicate that naphthyridine-based carbaldehydes are valuable starting materials for creating systems used in supramolecular and medicinal chemistry. researchgate.net X-ray diffraction studies of various naphthyridine derivatives have provided crucial insights into the supramolecular motifs they form, including the observation of interesting water clusters in their crystal structures. researchgate.net While much of the foundational work has been on the 1,8-naphthyridine (B1210474) isomer, which is recognized as an important binding unit in the design of synthetic receptors, the principles are transferable. researchgate.net The strategic placement of hydrogen bond donors and acceptors within the 2,7-naphthyridine framework allows for specific guest recognition, a key principle in supramolecular chemistry.

| Application Area | Key Feature of Naphthyridine Scaffold | Reference |

| Synthetic Receptors | Rigid structure, defined hydrogen bonding sites | researchgate.net |

| Supramolecular Assembly | Ability to form predictable crystal packing and motifs | researchgate.net |

| Host-Guest Chemistry | Specific recognition of guest molecules | researchgate.netresearchgate.net |

Development of Novel Heterocyclic Systems Incorporating the 2,7-Naphthyridine-4-carbaldehyde Moiety

This compound is a versatile building block, enabling the synthesis of a wide array of more complex, fused heterocyclic systems through various chemical transformations like cyclization and functionalization. The reactivity of the aldehyde group allows for its conversion into numerous other functional groups, which can then participate in ring-forming reactions.

Research has demonstrated several strategies for expanding the 2,7-naphthyridine core into larger, polycyclic structures. These methods include:

Cyclocondensation and Intramolecular Cyclization : These are common methods for building new rings onto the existing pyridine (B92270) or substituted pyridine derivatives to form the 2,7-naphthyridine system itself. researchgate.net

Synthesis of Fused Systems : Tricyclic systems such as benzo[c] thieme-connect.denaphthyridines have been prepared from quinoline (B57606) precursors. researchgate.net

Rearrangement Reactions : The 2,7-naphthyridine scaffold can be synthesized through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net

Derivatization into Complex Heterocycles : The aldehyde can be a starting point for creating fused systems. For instance, transformations similar to those seen in the 1,8-naphthyridine series, where a carbaldehyde is converted into a tetrazolo[1,5-a] Current time information in Bangalore, IN.mdpi.comnaphthyridine, are conceivable.

The synthesis of derivatives like 1-amino-3-oxo-2,7-naphthyridines and their subsequent rearrangement highlights the chemical versatility of this scaffold in creating novel molecular architectures. mdpi.com

Exploration in Material Science

The application of naphthyridine derivatives in material science is a growing field of interest. thieme-connect.desorbonne-universite.fr Their inherent electronic properties, thermal stability, and ability to coordinate with metal ions make them suitable for a range of advanced materials.

Specifically, this compound and its derivatives are explored for:

Coordination Chemistry : The compound acts as a ligand, forming complexes with transition metals. These complexes are under investigation for their catalytic and material properties.

Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives possess favorable electronic properties, making them promising candidates for use as emitters in OLED technology. Their rigid structure helps in achieving high quantum efficiencies and stability in devices.

Supramolecular Polymers : The hydrogen-bonding capabilities of the naphthyridine unit can be exploited to create self-assembling polymers and materials with dynamic cross-linking, leading to materials with tunable properties. acs.org

Potential in Agricultural Chemistry

While direct studies on this compound in agriculture are limited, research on isomeric naphthyridine structures strongly suggests its potential in this sector. The naphthyridine scaffold is recognized for its biological activity, which extends to herbicidal and insecticidal applications.

For example, derivatives of the isomeric 1,8-naphthyridine have been reported as herbicide safeners, which protect crops from the harmful effects of herbicides. researchgate.net Furthermore, by combining the 1,8-naphthyridine scaffold with a neonicotinoid core structure, researchers have synthesized novel derivatives with excellent insecticidal activity against pests like the cowpea aphid. researchgate.net These findings indicate that the 2,7-naphthyridine core could serve as a valuable pharmacophore for the development of new agrochemicals.

| Agricultural Application | Related Naphthyridine Isomer | Target Pest/Use | Reference |

| Insecticide | 1,8-Naphthyridine | Cowpea Aphids (Aphis craccivora) | researchgate.net |

| Herbicide Safener | 1,8-Naphthyridine | Crop Protection | researchgate.net |

Emerging Therapeutic Areas for Naphthyridine Scaffolds

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities. researchgate.net This has led to their investigation in numerous therapeutic areas.

Emerging and established therapeutic targets for 2,7-naphthyridine derivatives include:

Oncology : Derivatives have been developed as potent inhibitors of key enzymes in cancer progression. This includes inhibitors of c-Kit/VEGFR-2, Pdk-1, and MET kinases. mdpi.com

Inflammatory Diseases : Certain 1-oxo-2,7-naphthyridine derivatives are being explored as therapeutic agents for inflammatory immune disorders due to their physiological activity. mdpi.com

Infectious Diseases : The naphthyridine family has a history in antimicrobial agents. nih.gov Specifically, alkaloids containing the 2,7-naphthyridine scaffold have demonstrated in vitro activity against fungal pathogens. nih.gov

Erectile Dysfunction : Novel 2,7-naphthyridine derivatives have been identified as highly potent and specific inhibitors of the PDE5 enzyme. One such compound, T-0156, showed more potent relaxant effects on isolated rabbit corpus cavernosum than Sildenafil and was selected for further evaluation. nih.gov

Neurological Disorders : The broader naphthyridine class has been investigated for analgesic and anticonvulsant effects. researchgate.net

| Therapeutic Area | Molecular Target/Mechanism | Example Compound/Derivative Class | Reference |

| Oncology | c-Kit/VEGFR-2 Kinase Inhibition | 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | mdpi.com |

| Erectile Dysfunction | PDE5 Inhibition | T-0156 | nih.gov |

| Inflammatory Disorders | Not specified | 1-Oxo-2,7-naphthyridine derivatives | mdpi.com |

| Fungal Infections | Not specified | Eupolauridine | nih.gov |

Future Methodological Advancements in Synthesis and Derivatization

Despite its potential, the functionalization of the 2,7-naphthyridine core can be challenging, with a limited number of available synthetic methods. mdpi.com Future research will likely focus on developing more efficient, versatile, and environmentally friendly synthetic strategies.

Key areas for future methodological advancements include:

Green Chemistry Approaches : The adoption of "grindstone chemistry" (mechanochemistry) and other solvent-free or catalyst-free methods could provide more sustainable routes to naphthyridine derivatives. chowgules.ac.in The use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media are also promising green methodologies. researchgate.net

Cross-Coupling Reactions : Modern cross-coupling reactions like Suzuki-Miyaura, Negishi, and Sonogashira, which are well-established for other heteroaromatics, could be more widely applied to build molecular complexity onto the 2,7-naphthyridine scaffold. mdpi.com

C-H Functionalization : Direct C-H functionalization is a powerful, step-economic strategy. Developing photoredox-catalyzed Minisci-type reactions for the 2,7-naphthyridine core would allow for the late-stage introduction of various functional groups, greatly expanding the accessible chemical space. mdpi.com

Novel Cyclization Strategies : The development of new multi-component reactions or domino reaction cascades could provide rapid and efficient access to complex polycyclic systems based on the 2,7-naphthyridine framework.

Q & A

Q. Table 1. Comparison of Synthetic Routes

| Method | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethyl derivatives + ammonium acetate | Reflux, ethanol | 67% | |

| Vilsmeier-Haack | tert-Butanol + Vilsmeier salt | Acetic acid, 6:2 molar | N/R |

Q. Table 2. Hazard Classification (EU-GHS/CLP)

| Hazard Type | Signal Word | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Category 4) | Warning | Avoid inhalation/contact; store ventilated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.